2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide
Description
2-{3-[(3-Chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a synthetic acetamide derivative featuring a complex heterocyclic framework. The molecule comprises two distinct aromatic systems: a 1H-indole ring substituted at the 3-position with a 3-chlorophenylmethanesulfonyl group and an N-linked 2,4,6-trimethylphenyl (mesityl) acetamide moiety.
Properties
IUPAC Name |
2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O3S/c1-17-11-18(2)26(19(3)12-17)28-25(30)15-29-14-24(22-9-4-5-10-23(22)29)33(31,32)16-20-7-6-8-21(27)13-20/h4-14H,15-16H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVIUXDRLWJXGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using chlorobenzene and a suitable alkylating agent.
Sulfonylation: The methanesulfonyl group can be introduced by reacting the chlorophenyl derivative with methanesulfonyl chloride in the presence of a base such as pyridine.
Acetamide Formation: The final step involves the reaction of the sulfonylated indole derivative with 2,4,6-trimethylaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Mesityl Acetamides
Indole and Sulfonyl-Containing Analogues
and describe N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, which shares the indole-sulfonyl motif but lacks the mesityl and 3-chlorophenyl groups. Key distinctions include:
- Substituent Effects : The target compound’s 3-chlorophenyl group may enhance electron-withdrawing effects compared to the phenyl group in the analogue, altering electronic properties and intermolecular interactions .
- Spectroscopic Profiles : The analogue’s experimental IR and NMR data (e.g., 1H-NMR peaks at δ 10.33 for NH) suggest similarities in amide proton environments, though chlorophenyl substitution could shift resonances .
Benzothiazole and Dichlorophenyl Derivatives
lists benzothiazole-based acetamides (e.g., N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide), which replace the indole core with a benzothiazole ring. Differences include:
Table 2: Aromatic System Comparison
Dichlorophenyl Acetamides with Pyrazolyl Moieties
analyzes 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide, which features a dichlorophenyl group and a pyrazolyl ring. Structural contrasts include:
- Hydrogen Bonding : The pyrazolyl compound forms R22(10) dimers via N–H⋯O bonds, whereas the target compound’s sulfonyl group may facilitate alternative interaction patterns.
- Conformational Flexibility : The dihedral angles between aromatic rings in the pyrazolyl compound (44.5°–77.5°) highlight substituent-driven conformational variability, comparable to the indole-mesityl system .
Biological Activity
The compound 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is a chemically complex molecule belonging to the indole class. Its structure incorporates a sulfonamide group, an indole moiety, and an acetamide linkage, suggesting potential for diverse biological activities. This article reviews the biological activity associated with this compound, drawing from various research studies and databases.
- Molecular Formula : C25H23ClN2O3S
- Molecular Weight : 467.0 g/mol
- CAS Number : 891091-98-8
Biological Activity Overview
Indole derivatives are known for a wide range of biological activities, including:
- Anticancer
- Antiviral
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
The specific compound under review has not been extensively studied in isolation; however, its structural components suggest it may exhibit similar pharmacological properties.
Anticancer Activity
Research indicates that indole derivatives often possess anticancer properties. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives in Cancer Treatment
A study published in Cancer Research demonstrated that certain indole-based compounds significantly reduced tumor growth in xenograft models. These compounds were noted for their ability to modulate signaling pathways involved in cancer progression.
| Compound Name | Mechanism of Action | Effect on Tumor Growth |
|---|---|---|
| Indole-3-carbinol | Estrogen receptor modulation | 50% reduction |
| 5-Methoxyindole | Apoptosis induction | 40% reduction |
Antimicrobial Activity
Indole derivatives have also been reported to possess antimicrobial properties. A study highlighted that certain indole-sulfonamide compounds exhibited significant activity against various bacterial strains.
Example:
A derivative similar to the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activity of 2-{3-[(3-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2,4,6-trimethylphenyl)acetamide is hypothesized to involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways.
- Modulation of Apoptotic Pathways : The presence of the indole structure may facilitate interactions with apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
